(S)-5-Hydroxymethyl Tolterodine-d14
Description
(S)-5-Hydroxymethyl Tolterodine-d14 (CAS: 1185071-13-9) is a stable isotope-labeled deuterated metabolite of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder (OAB) . This compound features 14 deuterium atoms replacing hydrogens at specific positions, increasing its molecular weight (355.57 g/mol) while retaining chemical properties identical to its non-deuterated counterpart, 5-Hydroxymethyl Tolterodine . It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of Tolterodine and its metabolites in pharmacokinetic studies .
Properties
Molecular Formula |
C₂₂H₁₇D₁₄NO₂ |
|---|---|
Molecular Weight |
355.57 |
Synonyms |
3-[(1S)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol-d14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Analogs
Tolterodine (Parent Compound)
- Structure : Tolterodine contains a benzyl-substituted amine with a 5-methyl group on the aromatic ring.
- Metabolism : Metabolized via two pathways:
- Role of (S)-5-HM Tolterodine-d14 : Serves as a deuterated analog of the primary oxidative metabolite, enabling accurate quantification in bioanalytical assays .
5-Hydroxymethyl Tolterodine (Non-Deuterated Metabolite)
- Key Differences : Unlike (S)-5-HM Tolterodine-d14, this metabolite lacks deuterium substitution, resulting in a lower molecular weight (341.47 g/mol). It is pharmacologically active and contributes to Tolterodine’s therapeutic effects .
- Analytical Utility : The deuterated form (d14) is used to correct for matrix effects and ionization variability in LC-MS/MS, improving method specificity (recovery >50%) .
N-Dealkylated Tolterodine
- Metabolic Pathway : Formed via CYP3A4-mediated dealkylation. This metabolite exhibits reduced muscarinic receptor affinity compared to 5-HM Tolterodine .
- Clinical Relevance : Lower activity underscores the importance of quantifying 5-HM Tolterodine for pharmacokinetic profiling .
Deuterated Analogs in Analytical Chemistry
- Chromatographic Performance: (S)-5-HM Tolterodine-d14 elutes at 1.27 ± 0.2 min under optimized LC conditions (Ascentis Express RP amide column; 10 mM ammonium acetate:acetonitrile mobile phase), matching its non-deuterated analog’s retention time .
Therapeutic Comparators: Antimuscarinic Agents
Propiverine vs. Tolterodine
- Efficacy : Propiverine (15 mg b.i.d.) demonstrated comparable efficacy to Tolterodine (2 mg b.i.d.) in treating detrusor overactivity, with similar improvements in cystometric capacity and quality of life .
- Metabolism : Propiverine undergoes extensive hepatic metabolism, whereas Tolterodine’s metabolism is CYP2D6/3A4-dependent, leading to variable bioavailability (10–70%) .
Solifenacin vs. Tolterodine
- Clinical Outcomes : In a Korean study, Solifenacin (5–10 mg/day) showed superior improvement in OAB symptoms and quality of life compared to Tolterodine (4 mg/day) .
- Safety : Both agents exhibit low cognitive side effects, but Solifenacin’s longer half-life (45–68 hours) allows once-daily dosing .
Terodiline vs. Tolterodine
- Cardiac Risk : Terodiline was withdrawn due to torsades de pointes (TdP) risk from hERG channel blockade. Despite similar hERG inhibition, Tolterodine’s pro-arrhythmic score (<10) correlates with clinical safety, unlike Terodiline’s high score (>10) .
Analytical and Pharmacokinetic Distinctions
| Parameter | Tolterodine | 5-HM Tolterodine | (S)-5-HM Tolterodine-d14 |
|---|---|---|---|
| CYP Enzymes Involved | CYP2D6, CYP3A4 | CYP2D6 | N/A (Internal Standard) |
| Half-Life (h) | 2–3 | 3–5 | N/A |
| Bioavailability | 10–70% | Active metabolite | Non-therapeutic |
| LC-MS/MS Transition | 326.1 → 147.1 | 342.2 → 223.1 | 356.2 → 223.1 |
- Method Validation : The LC-MS/MS method for (S)-5-HM Tolterodine-d14 achieved correlation coefficients >0.9987 and precision within ≤15% for back-calculated concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
